molecular formula C17H15N3O2S B2942399 2-(ethylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole CAS No. 1235318-86-1

2-(ethylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole

Cat. No.: B2942399
CAS No.: 1235318-86-1
M. Wt: 325.39
InChI Key: BPZGEXWNSCEJFH-UHFFFAOYSA-N
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Description

2-(ethylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of an ethylthio group, a nitrophenyl group, and a phenyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(ethylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of an aldehyde, an amine, and a source of nitrogen such as ammonium acetate.

    Introduction of the ethylthio group: This step involves the substitution of a suitable leaving group (e.g., a halide) with an ethylthio group using reagents like sodium ethylthiolate.

    Nitration of the phenyl ring:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.

    Substitution: The phenyl and nitrophenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, catalytic hydrogenation.

    Substitution: Electrophiles such as halogens, sulfonyl chlorides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Its derivatives can be used as probes or inhibitors in biochemical assays to study enzyme mechanisms or cellular pathways.

Mechanism of Action

The mechanism by which 2-(ethylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

  • 2-(methylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole
  • 2-(ethylthio)-5-(4-nitrophenyl)-1-phenyl-1H-imidazole
  • 2-(ethylthio)-5-(3-aminophenyl)-1-phenyl-1H-imidazole

Comparison:

  • 2-(methylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole: The presence of a methylthio group instead of an ethylthio group may affect the compound’s lipophilicity and reactivity.
  • 2-(ethylthio)-5-(4-nitrophenyl)-1-phenyl-1H-imidazole: The position of the nitro group on the phenyl ring can influence the compound’s electronic properties and its reactivity in substitution reactions.
  • 2-(ethylthio)-5-(3-aminophenyl)-1-phenyl-1H-imidazole: The amino group can participate in hydrogen bonding, potentially altering the compound’s solubility and interaction with biological targets.

This detailed article provides a comprehensive overview of 2-(ethylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-ethylsulfanyl-5-(3-nitrophenyl)-1-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-2-23-17-18-12-16(19(17)14-8-4-3-5-9-14)13-7-6-10-15(11-13)20(21)22/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZGEXWNSCEJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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